Ano1-IN-3

Channel Selectivity ANO1/ANO2 Discrimination Off-target Profiling

Ano1-IN-3 (Compound 3n, Ani-FCC) is a synthetic small-molecule inhibitor of the calcium-activated chloride channel Anoctamin-1 (ANO1/TMEM16A), a target frequently overexpressed in prostate, esophageal, and other carcinomas. Developed through a diversity-oriented synthesis approach, Ano1-IN-3 exhibits an IC50 of 1.23 μM against ANO1 and has demonstrated a substantial selectivity window over the closely related ANO2 channel, along with functional pro-apoptotic effects in cancer cell lines.

Molecular Formula C20H17NO3
Molecular Weight 319.4 g/mol
Cat. No. B12404713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAno1-IN-3
Molecular FormulaC20H17NO3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OC(=C3)C(=O)C=CC4=CC=CN4)C
InChIInChI=1S/C20H17NO3/c1-20(2)10-9-15-17(24-20)8-5-13-12-18(23-19(13)15)16(22)7-6-14-4-3-11-21-14/h3-12,21H,1-2H3/b7-6+
InChIKeyJCDPWACOSJEUQO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ano1-IN-3 for Cancer Research: A Potent and Selective ANO1 Inhibitor with Defined Anti-Proliferative Activity


Ano1-IN-3 (Compound 3n, Ani-FCC) is a synthetic small-molecule inhibitor of the calcium-activated chloride channel Anoctamin-1 (ANO1/TMEM16A), a target frequently overexpressed in prostate, esophageal, and other carcinomas. Developed through a diversity-oriented synthesis approach, Ano1-IN-3 exhibits an IC50 of 1.23 μM against ANO1 and has demonstrated a substantial selectivity window over the closely related ANO2 channel, along with functional pro-apoptotic effects in cancer cell lines. [1]

Why ANO1 Inhibitors Cannot Be Interchanged: The Case for Ano1-IN-3's Documented Profile


The ANO1 inhibitor landscape is populated by compounds with vastly different selectivity profiles, often with significant off-target activity on ANO2, CFTR, or intracellular calcium signaling. Widely used tool compounds like CaCCinh-A01 lack ANO1/ANO2 selectivity, while others like Ani9 have high potency but represent a different chemotype. Simply substituting one inhibitor for another without matching the specific quantitative selectivity, potency, and functional anti-cancer evidence profile risks introducing confounding variables, particularly in experiments where ANO2 or calcium signaling must remain unperturbed. Ano1-IN-3 occupies a unique position by combining single-digit micromolar potency with a >144-fold selectivity over ANO2 and a clean profile against CFTR and calcium signaling, a combination not uniformly demonstrated by common alternatives. [1][2]

Quantitative Differential Evidence for Ano1-IN-3 Against Key Comparators


ANO1 vs. ANO2 Selectivity: Ano1-IN-3 Outperforms ANO1-IN-2 and CaCCinh-A01

Ano1-IN-3 exhibits a 144-fold stronger inhibition of ANO1 over ANO2. This selectivity is significantly higher than that of the related compound ANO1-IN-2 (Compound 10q), which has an ANO1 IC50 of 1.75 μM and an ANO2 IC50 of 7.43 μM, yielding a selectivity ratio of only ~4.2-fold. Widely used tool CaCCinh-A01 is non-selective between ANO1 and ANO2. [1]

Channel Selectivity ANO1/ANO2 Discrimination Off-target Profiling

Clean Ancillary Target Profile: No Activity on CFTR or Intracellular Calcium Signaling

Ano1-IN-3 does not alter the chloride channel activity of CFTR or intracellular calcium signaling. This is in contrast to some older ANO1 inhibitors that have reported effects on calcium handling or other chloride channels. For instance, MONNA, while potent (IC50 0.08 μM), has been shown to cause intracellular Ca2+ release in smooth muscle cells. [1][2]

Functional Selectivity Calcium Signaling CFTR Safety Pharmacology

Potent Anti-Proliferative and Pro-Apoptotic Effects in ANO1-Overexpressing Cancer Cells

Ano1-IN-3 potently decreased cell viability and induced apoptosis in PC-3 (prostate cancer) and FaDu (pharyngeal carcinoma) cell lines, both with high ANO1 expression. Apoptosis induction was confirmed by caspase-3 activation and PARP cleavage. While other inhibitors like T16Ainh-A01 also reduce proliferation in some cancer lines, Ano1-IN-3's efficacy is directly linked to ANO1 protein level reduction, a specific mechanism not always demonstrated for older tool compounds. [1][2]

Cancer Cell Efficacy Apoptosis Induction Phenotypic Screening

Comparative Potency Landscape: Ano1-IN-3 vs. Ani9 and Other Chemotypes

Ano1-IN-3 has a moderate potency (IC50 1.23 μM) compared to the sub-micromolar compound Ani9 (IC50 77 nM). Its value proposition lies not in absolute potency, but in its novel 2,2-dimethyl-2H-chromene chemotype, which offers a distinct chemical scaffold from the widely-used acetohydrazide structure of Ani9. This scaffold diversity is valuable for probe molecule panels and for overcoming potential chemotype-specific resistance or off-target effects. [1][2]

Potency Comparison Chemotype Differentiation Chemical Biology Tools

Optimal Application Scenarios for Ano1-IN-3 Based on Quantitative Evidence


Investigating ANO1-Specific Cancer Cell Apoptosis Requiring High ANO2 Selectivity

Researchers studying the role of ANO1 in prostate or esophageal cancer where ANO2 is also expressed should prioritize Ano1-IN-3. Its >144-fold selectivity ensures that observed apoptotic effects (via caspase-3 and PARP cleavage) are attributable to ANO1 inhibition alone, avoiding the confounding ANO2 inhibition seen with tools like CaCCinh-A01. [1]

Functional Studies Requiring a Clean Pharmacology Profile on Calcium Signaling and CFTR

In epithelial physiology or oncology experiments where intact intracellular calcium signaling and CFTR function are critical readouts, Ano1-IN-3 is a superior choice. Its validated inactivity on these pathways prevents the off-target calcium release reported for some other inhibitors like MONNA. [1][2]

Chemotype-Diverse Probe Panel Assembly for Target Validation

For drug discovery programs building a panel of chemical probes to validate ANO1 as a therapeutic target, Ano1-IN-3 adds an essential structurally-distinct chemotype (2,2-dimethyl-2H-chromene) to complement acetohydrazide- or anthranilic acid-based inhibitors like Ani9 or MONNA. This diversity helps rule out scaffold-dependent artifacts in target engagement studies. [1][3]

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